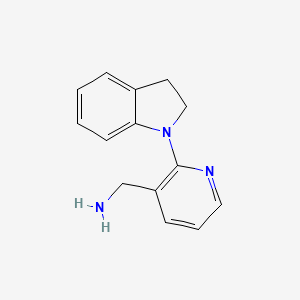

(2-(Indolin-1-yl)pyridin-3-yl)methanamine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[2-(2,3-dihydroindol-1-yl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c15-10-12-5-3-8-16-14(12)17-9-7-11-4-1-2-6-13(11)17/h1-6,8H,7,9-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJNMKUIENWOAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=C(C=CC=N3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Indolin 1 Yl Pyridin 3 Yl Methanamine

Retrosynthetic Analysis of the (2-(Indolin-1-yl)pyridin-3-yl)methanamine Framework

A plausible retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the C-N bond linking the indoline (B122111) and pyridine (B92270) rings. This leads to two key precursors: an indoline derivative and a functionalized pyridine-methanamine. A common and effective strategy for the formation of such aryl-nitrogen bonds is a nucleophilic aromatic substitution (SNAr) reaction. In this scenario, indoline would act as the nucleophile, and a pyridine ring bearing a suitable leaving group at the C2 position, such as a halogen (e.g., chlorine), would be the electrophilic partner.

Further disconnection of the pyridine-methanamine precursor at the C-C bond between the pyridine ring and the aminomethyl group is not ideal as it would involve a challenging C-H functionalization. A more practical approach involves retaining the cyanomethyl or a protected aminomethyl group at the C3 position. Therefore, a suitable pyridine precursor would be a 2-halopyridine with a cyano or a protected aminomethyl group at the C3 position. The cyano group can be readily reduced to the primary amine in a later step.

| Disconnection | Precursors | Synthetic Strategy |

| C(pyridine)-N(indoline) bond | Indoline, 2-Halopyridine derivative | Nucleophilic Aromatic Substitution (SNAr) |

| C(pyridine)-CH2NH2 bond | Not a primary disconnection | Reduction of a nitrile or deprotection of a protected amine |

Strategic Synthesis of Indoline Precursors for this compound

The synthesis of the indoline (2,3-dihydroindole) core is a well-established area of organic chemistry, with numerous methods available for its construction and subsequent functionalization.

The dihydroindole ring system can be synthesized through various methods, often involving the cyclization of a suitably substituted aniline (B41778) derivative. nih.gov One common approach is the reduction of an indole (B1671886) ring. However, for the synthesis of the parent indoline, direct cyclization methods are often more efficient.

A prominent method involves the intramolecular cyclization of N-aryl-β-aminoethyl derivatives. For instance, the palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds in picolinamide (B142947) (PA)-protected β-arylethylamines provides an efficient route to indoline compounds under mild conditions. organic-chemistry.org Another approach is the transition-metal-free, iodine-mediated oxidative intramolecular amination of anilines, which proceeds via the cleavage of unactivated (sp³)-C-H and N-H bonds. organic-chemistry.org

Furthermore, dearomatization of indoles via cycloaddition reactions has been shown to be a reliable method for converting simple planar aromatic molecules into complex, stereoselective ring systems, including functionalized indolines. acs.org

| Method | Precursor | Key Features |

| Palladium-catalyzed Intramolecular Amination | Picolinamide-protected β-arylethylamine | High efficiency, low catalyst loading, mild conditions. organic-chemistry.org |

| Iodine-mediated Oxidative Intramolecular Amination | Substituted aniline | Transition-metal-free, gram-scale synthesis. organic-chemistry.org |

| Dearomatization via Cycloaddition | Indole | Access to complex and stereoselective indoline systems. acs.org |

While the target molecule utilizes the parent indoline, the regioselective functionalization of the indoline core is crucial for the synthesis of more complex analogs. The functionalization can occur at the benzene (B151609) ring or the pyrroline (B1223166) ring. Transition-metal-catalyzed C-H bond functionalization is a powerful tool for this purpose. nih.gov For indoline substrates, C-H bond functionalization typically occurs at the benzene ring. nih.gov Directing groups can be employed to control the regioselectivity of these reactions, allowing for functionalization at specific positions such as C4, C5, C6, or C7. researchgate.netnih.gov For instance, the use of a pivaloyl directing group at the C3 position of indole can lead to regioselective C4 arylation. nih.gov

Recent research has focused on developing more environmentally benign methods for the synthesis of indoles and their derivatives, including indolines. tandfonline.comtandfonline.com These green chemistry approaches aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. Microwave-assisted organic synthesis, for example, has been shown to accelerate reactions and improve yields in the synthesis of indole derivatives. tandfonline.comtandfonline.com The use of biocompatible deep eutectic solvents (DES) and ultrasound has also been explored as a green technique for the synthesis of indoline-containing compounds. nih.gov Furthermore, electrochemical methods offer a sustainable alternative for the synthesis of functionalized indolines and indoles by avoiding the use of terminal oxidants and transition metals. rsc.org

| Green Chemistry Approach | Key Principle | Example |

| Microwave-assisted Synthesis | Energy efficiency, reduced reaction times | Synthesis of various indole derivatives. tandfonline.comtandfonline.com |

| Deep Eutectic Solvents (DES) and Ultrasound | Use of benign solvents, energy efficiency | Synthesis of key intermediates for indolin-2-ones. nih.gov |

| Electrochemistry | Avoidance of hazardous reagents | Controllable synthesis of functionalized indolines and indoles. rsc.org |

Synthetic Routes to Pyridine-Methanamine Precursors for this compound

The functionalization of pyridine rings at specific positions can be challenging due to the electron-deficient nature of the ring. However, various methods have been developed to achieve regioselective functionalization at the C2 and C3 positions. nih.gov

A common precursor for the synthesis of the required pyridine moiety is 2-chloro-3-cyanopyridine (B134404). This compound can be synthesized through several routes. One method involves the reaction of 3-cyanopyridine (B1664610) with chlorine gas in the presence of a catalyst. guidechem.com Another approach is the chlorination of 3-cyanopyridine N-oxide using reagents like phosphorus oxychloride or bis(trichloromethyl)carbonate. patsnap.comgoogle.com The use of 3-cyanopyridine N-oxide allows for selective functionalization at the C2 position.

Once 2-chloro-3-cyanopyridine is obtained, the cyano group can be reduced to the aminomethyl group. A common method for this transformation is catalytic hydrogenation using catalysts such as Raney Nickel in the presence of ammonia (B1221849). google.com Alternatively, chemical reducing agents like sodium borohydride (B1222165) in the presence of a nickel salt can be used. google.com

The synthesis of functionalized pyridines can also be achieved through multi-component reactions. For example, one-pot reactions involving β-enaminones and ammonium (B1175870) acetate (B1210297) can lead to the formation of substituted pyridines. researchgate.net

| Pyridine Precursor | Synthetic Method | Key Reagents/Conditions |

| 2-Chloro-3-cyanopyridine | Chlorination of 3-cyanopyridine | Chlorine gas, catalyst. guidechem.com |

| 2-Chloro-3-cyanopyridine | Chlorination of 3-cyanopyridine N-oxide | Phosphorus oxychloride or bis(trichloromethyl)carbonate. patsnap.comgoogle.com |

| (2-Chloropyridin-3-yl)methanamine | Reduction of 2-chloro-3-cyanopyridine | Raney Ni, H₂, NH₃. google.com |

The strategic combination of these synthetic methodologies for the preparation of the indoline and pyridine-methanamine precursors allows for the efficient construction of the target molecule, this compound.

Introduction of the Aminomethyl Group onto Pyridine Moieties

The introduction of an aminomethyl group at the C3 position of a pyridine ring is a critical step in the synthesis of the target molecule and its analogs. Several reliable methods are available for this transformation, primarily involving the reduction of a nitrile precursor or the direct functionalization of the pyridine ring.

One of the most common and efficient methods is the catalytic hydrogenation of a 3-cyanopyridine derivative. This reaction is typically performed using various catalysts and hydrogen sources.

| Catalyst | Reducing Agent | Solvent | Conditions | Yield |

| Palladium on Carbon (Pd/C) | H₂ gas | Methanol / HCl | Room Temperature, 1 atm | Good |

| Raney Nickel (Ra-Ni) | H₂ gas | Ethanolic Ammonia | High Pressure, High Temp. | High |

| Lithium Aluminum Hydride (LiAlH₄) | - | Diethyl ether / THF | 0 °C to RT | Good |

| Sodium Borohydride (NaBH₄) / Cobalt(II) chloride | - | Methanol | Room Temperature | High |

Catalytic reduction of cyanopyridines is a well-established method for preparing the corresponding aminomethylpyridines. For instance, the reduction of 3-cyanopyridine can be achieved with high yield using hydrogen gas in the presence of a palladium catalyst. google.com

Another innovative approach involves a C3-selective formal C–H activation of pyridine through a traceless umpolung strategy. This method utilizes a one-pot reaction of a 1-amidopyridin-1-ium salt with an aminal, followed by the reductive cleavage of the N–N bond to yield 3-(aminomethyl)pyridine (B1677787). rsc.orgrsc.org This Mannich-type C-C bond formation occurs via an in situ generated 1-amido-2-dialkylamino-1,2-dihydropyridine intermediate, offering a metal-free alternative for C3-functionalization under mild conditions. rsc.org

Convergent and Divergent Synthesis of the this compound Backbone

The assembly of the core this compound structure can be approached through both convergent and divergent synthetic routes. A convergent strategy would involve coupling a pre-functionalized indoline with a pre-functionalized pyridine, while a divergent approach would build upon a common intermediate to introduce diversity.

The crucial C-N bond linking the indoline nitrogen to the C2 position of the pyridine ring is typically formed using transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a premier method for this transformation, offering high efficiency and broad functional group tolerance. wikipedia.org This palladium-catalyzed reaction couples an amine (indoline) with an aryl halide (e.g., 2-chloropyridine (B119429) or 2-bromopyridine). wikipedia.orgresearchgate.net

The general conditions for a Buchwald-Hartwig amination involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene / Dioxane | 80-110 °C |

| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80-110 °C |

| Pd(OAc)₂ | dppp | NaOt-Bu | Toluene | 80 °C |

The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results. For instance, the coupling of volatile amines with 2-bromopyridines has been successfully achieved using palladium(II) acetate with 1,3-bis(diphenylphosphino)propane (B126693) (dppp) as the ligand. researchgate.net

An alternative, older method is the Ullmann condensation, which uses a copper catalyst, often at higher temperatures than the palladium-catalyzed methods. wikipedia.orgnih.gov While effective, the harsh conditions required for the Ullmann reaction can limit its applicability with sensitive substrates. wikipedia.org

Once the 2-(indolin-1-yl)pyridine scaffold is assembled, the final step is often the conversion of a precursor functional group at the 3-position into the methanamine unit. A common precursor is the nitrile group (-CN), which can be readily reduced to the aminomethyl group (-CH₂NH₂).

The reduction of the nitrile in a molecule such as 2-(indolin-1-yl)pyridine-3-carbonitrile can be accomplished using various reducing agents. Catalytic hydrogenation over palladium, platinum, or nickel catalysts is a standard procedure. Chemical reducing agents like lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride and a Lewis acid can also be employed effectively.

Another strategy is the reductive amination of a 3-formylpyridine derivative. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot process involves the initial formation of an imine by reacting the aldehyde with an amine source (like ammonia or a protected amine), followed by in situ reduction of the imine to the desired amine. youtube.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common reducing agents for this transformation because they are selective for the imine over the aldehyde. wikipedia.orgmasterorganicchemistry.com

Advanced Synthetic Techniques and Catalytic Approaches for this compound Analogs

The development of analogs of this compound often requires more sophisticated synthetic methods to introduce diversity and complexity into the molecular scaffold.

Metal-catalyzed cross-coupling reactions are powerful tools for functionalizing the indoline or pyridine rings of the core structure. Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide variety of substituents.

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide. For example, a bromo-substituted this compound analog could be coupled with various aryl or vinyl boronic acids to introduce diverse aromatic or olefinic groups. Palladium complexes with indolyl-NNN-type ligands have been synthesized and used as catalysts in Suzuki reactions. mdpi.com

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper. wikipedia.orglibretexts.org It is particularly useful for introducing alkynyl moieties, which can serve as handles for further transformations. The Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been demonstrated to proceed efficiently. scirp.org

These reactions provide a modular approach to creating libraries of analogs for structure-activity relationship studies.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, offer an efficient and atom-economical approach to complex heterocyclic scaffolds. nih.govnih.gov Various MCRs have been developed for the synthesis of highly substituted pyridines. researchgate.netthieme-connect.com

For instance, a three-component reaction based on a catalytic intermolecular aza-Wittig/Diels–Alder sequence can provide rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov While a specific MCR for the direct synthesis of this compound has not been explicitly reported, existing MCR methodologies for pyridine synthesis could be adapted. By carefully selecting the starting components, it is conceivable to construct the core indoline-pyridine scaffold in a single, efficient step, potentially incorporating the methanamine precursor or the group itself. This strategy is highly valuable for generating structural diversity in a time- and resource-efficient manner.

Asymmetric Synthesis and Chiral Induction in Analogs of this compound

The asymmetric synthesis of chiral amines, a key feature in many bioactive molecules, is a well-established field. In the context of this compound analogs, creating a stereocenter at the carbon bearing the amino group is a primary focus. This is often achieved through the asymmetric reduction of a corresponding prochiral ketone or the enantioselective addition of a nucleophile to a related imine.

One of the most effective methods for the asymmetric reduction of ketones involves the use of chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexed with chiral ligands. For instance, the asymmetric hydrogenation of ketones is a powerful technique for producing chiral alcohols, which can then be converted to the desired chiral amines. While specific data on the asymmetric reduction of a (2-(indolin-1-yl)pyridin-3-yl)ketone is not extensively documented, general principles from the asymmetric reduction of other aromatic ketones can be applied.

The following table illustrates typical results for the asymmetric hydrogenation of acetophenone (B1666503) derivatives using various catalytic systems, which serve as a model for the potential synthesis of chiral precursors to this compound analogs.

| Ketone Substrate | Catalyst | Chiral Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Acetophenone | [{RuCl2(p-cymene)}2] | (S,S)-TsDPEN | Isopropanol | 98 | 99 (R) |

| 2-Acetylpyridine | [Rh(cod)2]BF4 | (R)-BINAP | Methanol | 95 | 96 (S) |

| 3-Acetylpyridine | [Ir(cod)Cl]2 | (R,R)-QuinoxP* | Toluene | 99 | 98 (R) |

Another prominent strategy for the asymmetric synthesis of chiral amines is the enantioselective addition of nucleophiles to imines. This can be achieved using chiral catalysts, such as chiral phosphoric acids or metal complexes. For a precursor imine derived from a (2-(indolin-1-yl)pyridin-3-yl)carbaldehyde, the addition of a nucleophile like a cyanide source or an organometallic reagent could be catalyzed to afford a chiral aminonitrile or aminoalkane, respectively.

Furthermore, the concept of kinetic resolution can be applied to racemic mixtures of substituted indolines. This involves the use of a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material and the chiral product. While not directly creating the chiral center on the methanamine, this approach can be used to generate chiral indoline precursors that can be further elaborated.

The development of atropisomeric analogs, where the indoline and pyridine rings are substituted in a way that restricts free rotation, presents another avenue for introducing chirality. The synthesis of such compounds often relies on transition-metal-catalyzed cross-coupling reactions where a chiral ligand on the metal center induces the formation of one atropisomer over the other.

While direct and specific examples for the asymmetric synthesis of this compound are not yet prevalent in the literature, the established methodologies for the asymmetric synthesis of chiral indolines, pyridines, and benzylic amines provide a strong foundation for the development of synthetic routes to these and other chiral analogs. Future research will likely focus on adapting these existing methods to the specific steric and electronic properties of the (2-(indolin-1-yl)pyridin-3-yl) scaffold to achieve high yields and enantioselectivities.

Chemical Reactivity and Derivatization Studies of 2 Indolin 1 Yl Pyridin 3 Yl Methanamine

Reactivity Profiles of the Indoline (B122111) Nitrogen Atom in (2-(Indolin-1-yl)pyridin-3-yl)methanamine

The nitrogen atom of the indoline moiety is a secondary amine and possesses a lone pair of electrons, making it nucleophilic. Its reactivity is well-documented in related systems, primarily involving reactions with electrophiles such as alkylating and acylating agents.

N-alkylation of indolines is a common transformation used to introduce various substituents. nih.gov These reactions typically proceed by treating the indoline with an alkyl halide or another alkylating agent in the presence of a base. google.com Common approaches have historically involved the formation of an active indole (B1671886) anion using a stoichiometric amount of a strong base, followed by reaction with an alkylating agent. google.com More contemporary methods utilize catalytic amounts of a base under milder conditions. google.com Iron-catalyzed N-alkylation of indolines using alcohols as the alkylating partners via a borrowing-hydrogen methodology has also been developed, showcasing a selective approach to N-functionalization. nih.gov

The following table summarizes representative N-alkylation reactions on the indoline scaffold, which are analogous to the expected reactivity of this compound.

| Reaction | Reagents & Conditions | Product Type | Reference(s) |

| N-Methylation | Dimethyl carbonate, cat. DABCO, heat | N-Methylindoline derivative | google.com |

| N-Benzylation | Dibenzyl carbonate, cat. DABCO, heat | N-Benzylindoline derivative | google.com |

| N-Alkylation | Alcohols, Tricarbonyl(cyclopentadienone) iron complex, TFE | N-Alkylindoline derivative | nih.gov |

| N-Alkylation | N-Protected homochiral aziridines | N-(2-aminopropyl)indole | researchgate.net |

This table is based on data for analogous indoline systems and represents the expected reactivity.

Reactivity of the Pyridine (B92270) Nitrogen Atom within the this compound System

The pyridine nitrogen atom is a tertiary amine integrated into an aromatic system. Its lone pair of electrons is in an sp² hybrid orbital and is available for reaction with electrophiles and acids without disrupting the ring's aromaticity. Key reactions involving this nitrogen center include N-oxidation and quaternization.

N-oxidation is a valuable transformation that significantly alters the reactivity of the pyridine ring. Pyridine N-oxides can be synthesized using various oxidizing agents, such as hydrogen peroxide in acetic acid, peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), or metal-catalyzed oxidation systems. researchgate.netarkat-usa.org The resulting N-oxide moiety activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. researchgate.netyoutube.com Recently, catalytic and enantioselective methods for pyridine N-oxidation have also been developed, highlighting the ongoing interest in this transformation. acs.org

Quaternization involves the N-alkylation of the pyridine nitrogen with alkyl halides or other strong alkylating agents to form pyridinium (B92312) salts. This reaction converts the neutral pyridine into a positively charged pyridinium ion, which further deactivates the ring towards electrophilic attack but can facilitate nucleophilic substitution. nih.gov

| Reaction | Reagents & Conditions | Product Type | Reference(s) |

| N-Oxidation | H₂O₂ / Acetic Acid | Pyridine N-oxide | arkat-usa.org |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Pyridine N-oxide | arkat-usa.org |

| N-Oxidation | H₂O₂ / Methyltrioxorhenium (MTO) catalyst | Pyridine N-oxide | arkat-usa.org |

| N-Alkylation | MeLi in Et₂O | N-Methylated Pyridinium Salt | nih.gov |

This table illustrates common reactions of the pyridine nitrogen based on general reactivity and studies on related pyridine derivatives.

Chemical Transformations of the Primary Amine Moiety in this compound

The primary aminomethyl group is a highly versatile functional handle for a wide range of chemical modifications. As a potent nucleophile, it readily participates in reactions such as acylation, sulfonylation, and Schiff base formation.

Acylation and sulfonylation with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base lead to the corresponding amides and sulfonamides, respectively. These reactions are typically high-yielding and are fundamental for introducing diverse structural motifs. Another characteristic reaction is the condensation with aldehydes and ketones to form imines, also known as Schiff bases.

Furthermore, primary aromatic amines and their benzylic analogues can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form diazonium salts. While aliphatic diazonium salts are generally unstable, those derived from aminopyridines can be formed and used as intermediates for subsequent substitution reactions, such as conversion to hydroxyl or halo groups. rsc.orggoogle.com The diazotization of 2- and 4-aminopyridines in dilute mineral acid, for instance, leads to the formation of diazonium ions that rapidly hydrolyze to the corresponding hydroxy compounds. rsc.org

| Reaction | Reagent(s) | Product Type | Reference(s) |

| Acylation | Acyl Chloride / Base | N-Acyl derivative (Amide) | rsc.org |

| Sulfonylation | Sulfonyl Chloride / Base | N-Sulfonyl derivative (Sulfonamide) | nih.gov |

| Schiff Base Formation | Aldehyde or Ketone | Imine | nih.gov |

| Diazotization | NaNO₂, HCl (aq.) | Diazonium Salt (intermediate) | rsc.orgresearchgate.net |

This table outlines fundamental transformations of the primary amine group based on established organic chemistry principles and analogous reactions.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The this compound molecule contains two heteroaromatic rings—an indoline and a pyridine—each with distinct reactivity toward substitution reactions.

Electrophilic Aromatic Substitution (EAS): The indole ring system is electron-rich and highly reactive towards electrophiles, with substitution strongly favoring the C3-position of the pyrrolic ring. quimicaorganica.orgquora.comic.ac.uk In the case of indoline, where the pyrrolic double bond is saturated, the reactivity shifts to the benzene (B151609) portion of the molecule. The nitrogen atom is an ortho-, para-director, activating the C5 and C7 positions for electrophilic attack.

Conversely, the pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophilic substitution than benzene. uoanbar.edu.iqquimicaorganica.org When substitution does occur, it is directed to the C3 and C5 positions (meta to the nitrogen), as attack at the C2, C4, or C6 positions would lead to a highly unstable intermediate with a positive charge on the electronegative nitrogen atom. quora.comquora.com In the title compound, the presence of the activating indolin-1-yl group at C2 and the aminomethyl group at C3 complicates the regiochemical outcome, though substitution on the pyridine ring remains challenging.

| Ring System | Predicted Site of EAS | Rationale | Reference(s) |

| Indoline | C5, C7 | The indoline nitrogen is an activating, ortho-, para-directing group for the fused benzene ring. | researchgate.net |

| Pyridine | C5 | The pyridine ring is deactivated; substitution occurs meta to the ring nitrogen and influenced by existing substituents. | quimicaorganica.orguonbi.ac.ke |

This table summarizes the expected regioselectivity of electrophilic aromatic substitution based on the electronic properties of the individual ring systems.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is rare for electron-rich systems like indoline unless a strong electron-withdrawing group is present. However, the electron-deficient pyridine ring is susceptible to NAS, especially if a good leaving group (like a halide) is present at the C2 or C4 positions. stackexchange.comyoutube.com The nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate formed during the reaction. youtube.comyoutube.com For the title compound, direct NAS is unlikely without a suitable leaving group, but the principle highlights the inherent electrophilic character of the pyridine C2/C4 positions. youtube.com

Exploiting this compound as a Synthetic Intermediate for Novel Heterocycles

The unique arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of more complex, polycyclic heterocyclic systems through intramolecular cyclization reactions.

One of the most prominent potential transformations is an intramolecular Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. nih.gov In the context of the title compound, the aminomethyl group and the C7 position of the indoline ring could potentially participate in such a cyclization. If the primary amine is first converted into a β-arylethylamine structure via chain extension, a subsequent reaction with an aldehyde could lead to the formation of a new ring fused to the indoline system. The Pictet-Spengler reaction is widely used in the synthesis of alkaloids and related compounds, often proceeding in high yields under mild conditions with electron-rich aromatic rings like indoles. wikipedia.orgnih.govmdpi.com

Other cyclocondensation reactions could involve the primary amine reacting with bifunctional reagents to construct a new heterocyclic ring appended to the pyridine core. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can be a route to fused pyridines or other heterocyclic systems. researchgate.netmdpi.com The strategic placement of reactive sites allows this molecule to serve as a scaffold for building diverse and complex chemical architectures. nih.gov

Structure Activity Relationship Sar and Structural Modifications of 2 Indolin 1 Yl Pyridin 3 Yl Methanamine Derivatives

Systematic Modification of the Indoline (B122111) Ring in (2-(Indolin-1-yl)pyridin-3-yl)methanamine Analogs

The indoline (or dihydroindole) ring is a privileged scaffold in medicinal chemistry, and its modification is a key strategy for modulating the pharmacological profile of its derivatives. nih.govmdpi.com

The introduction of substituents onto the dihydroindole core can significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affects its interaction with biological targets. Research on related indole (B1671886) and indoline scaffolds has shown that even minor modifications can lead to substantial changes in activity. nih.govresearchgate.net For instance, in the development of Lysine Specific Demethylase 1 (LSD1) inhibitors based on an indolin-5-yl-cyclopropanamine core, the strategic incorporation of various substituents was critical for enhancing potency and selectivity. nih.gov

The effects of substituents are typically categorized by their electronic and steric properties. Electron-withdrawing groups (EWGs) like halogens (F, Cl, Br) or nitro groups (-NO2) can alter the electron density of the aromatic system, potentially influencing pi-stacking interactions or the acidity of the indoline nitrogen. Conversely, electron-donating groups (EDGs) such as methyl (-CH3) or methoxy (B1213986) (-OCH3) groups can enhance electron density and affect binding affinity. The position of the substituent is also critical, as it dictates the spatial relationship between the functional group and the target's binding pocket.

| Substituent (R) | Position on Indoline Ring | Potential Electronic Effect | Potential Steric Effect | Anticipated Impact on Activity |

|---|---|---|---|---|

| -F, -Cl | 4, 5, 6, or 7 | Electron-withdrawing (Inductive) | Small | May enhance binding through specific halogen bonds or alter metabolic stability. |

| -CH3 | 4, 5, 6, or 7 | Electron-donating (Inductive) | Moderate | Can improve lipophilicity and fill small hydrophobic pockets in the binding site. |

| -OCH3 | 4, 5, 6, or 7 | Electron-donating (Resonance) | Moderate | May increase hydrogen bond accepting capacity and alter solubility. |

| -NO2 | 4, 5, 6, or 7 | Strongly Electron-withdrawing | Moderate | Could significantly alter electronic interactions but may introduce toxicity concerns. |

The degree of saturation in the five-membered ring of the indole core is a critical determinant of molecular geometry and biological activity. The saturated indoline ring imparts a non-planar, three-dimensional conformation to the molecule, which can be crucial for fitting into a specific protein binding site. In contrast, the aromatic indole ring is planar. This fundamental difference in shape can lead to vastly different pharmacological activities. nih.gov

Investigating Modifications on the Pyridine (B92270) Moiety of this compound Derivatives

The pyridine ring serves as a crucial hydrogen bond acceptor and a key structural element for orienting the other parts of the molecule. Modifications to this moiety can fine-tune electronic properties and steric interactions.

For example, in a series of pyridine-indole hybrids designed as CYP17A1 inhibitors, SAR observations indicated that the substitution pattern on the pyridine ring was a key factor influencing inhibitory potency. unibe.ch Electron-withdrawing groups can decrease the electron density on the pyridine nitrogen, making it a weaker hydrogen bond acceptor, while electron-donating groups have the opposite effect. nih.govrsc.org The position of the substituent affects where these electronic changes are most pronounced and can also introduce steric hindrance or create new favorable interactions.

| Substituent (R) | Position on Pyridine Ring | Electronic Effect | Potential Impact on Pyridine Nitrogen Basicity | Potential SAR Implication |

|---|---|---|---|---|

| -Cl | 4, 5, or 6 | Electron-withdrawing | Decreases | May weaken hydrogen bonding but could be involved in other specific interactions. |

| -OCH3 | 4, 5, or 6 | Electron-donating | Increases | Could strengthen hydrogen bonding with target residues. |

| -NH2 | 4, 5, or 6 | Strongly Electron-donating | Increases | Significantly enhances basicity and provides an additional H-bond donor site. nih.gov |

| -CF3 | 4, 5, or 6 | Strongly Electron-withdrawing | Decreases | Can improve metabolic stability and membrane permeability. |

Direct modification of the pyridine nitrogen atom, such as through N-oxidation or quaternization to form a pyridinium (B92312) salt, fundamentally alters the character of the pyridine ring. Forming a pyridine N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, increasing polarity and creating a strong hydrogen bond acceptor site. This can significantly change the compound's solubility and binding interactions. rsc.org

Quaternization, for instance by methylation, results in a permanently charged pyridinium cation. nih.gov This modification prevents the nitrogen from acting as a hydrogen bond acceptor and introduces a fixed positive charge, which could form strong ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in a protein's active site. Such alterations can also impact the molecule's ability to cross cell membranes. The interaction between the pyridine nitrogen and metal cofactors (like in metalloenzymes) is another critical aspect; modifications to this nitrogen can disrupt or enhance such coordination, leading to hydrolysis or stabilization of the molecule. mdpi.com Skeletal remodeling of the pyridine ring itself represents a more drastic alteration that can be used to explore different heterocyclic scaffolds. nih.gov

Elucidation of the Methanamine Linker's Influence on Molecular Activity

Structure-activity relationship studies on related compounds containing a pyridin-2-ylmethylamine side chain have demonstrated the importance of this linker for biological activity. semanticscholar.org Modifications to this linker can have profound effects:

Alkylation: Introducing alkyl groups to the amine (forming secondary or tertiary amines) can alter its hydrogen bonding capability and basicity, as well as introduce steric bulk that may be either beneficial or detrimental to binding.

Changing Linker Length: Extending or shortening the carbon chain (e.g., to an ethanamine or removing the methylene (B1212753) group) would change the distance and relative orientation between the indoline and pyridine rings, likely disrupting the optimal binding conformation.

Introducing Rigidity: Incorporating the linker into a cyclic system or introducing double bonds would restrict its conformational flexibility. This can be advantageous if the rigid conformation matches the bioactive one, leading to an increase in potency.

Amine Replacement: Substituting the amine with other functional groups, such as an amide or ether, would completely change the linker's electronic and hydrogen-bonding properties, providing insight into the necessity of the amino group for activity. nih.gov

Studies on indole derivatives with methylene-bridged linkers at the C3 position have also shown that this type of linker is crucial for mediating interactions with biological targets. mdpi.com

Importance of the Primary Amine Functionality

The primary amine group in this compound is a key pharmacophoric feature, likely playing a crucial role in the molecule's interaction with its biological targets. Generally, primary amines can act as hydrogen bond donors and acceptors, and at physiological pH, they are often protonated, forming a positively charged ammonium (B1175870) ion. This positive charge can be vital for forming strong ionic interactions or salt bridges with negatively charged residues, such as aspartate or glutamate, within a receptor's binding pocket.

Modification of the primary amine to a secondary or tertiary amine by N-alkylation would alter its hydrogen bonding capacity and steric profile. Such changes often lead to a significant decrease in binding affinity, underscoring the importance of the unsubstituted primary amine. Bioisosteric replacement of the amine with other functional groups, such as a hydroxyl or a thiol group, would similarly alter the electronic and steric properties, likely impacting the compound's activity. Without specific experimental data for this compound family, the precise impact of these modifications remains speculative but is a critical area for future investigation.

Variation of the Alkyl Chain Length and Branching

The methylene linker connecting the primary amine to the pyridine ring is another critical determinant of the molecule's activity. The length and branching of this alkyl chain influence the compound's conformational flexibility and the spatial orientation of the primary amine relative to the core scaffold.

Systematic variation of the alkyl chain length in analogous chemical series has often demonstrated a clear SAR trend. For instance, in a study on cannabimimetic indoles, the N-1 alkyl side chain length was found to be crucial for receptor binding, with an optimal length of three to six carbons for high affinity. Extending the chain beyond this optimum resulted in a dramatic decrease in binding. This suggests that the binding pocket has a specific size and that the ligand must position its key interacting groups at an optimal distance.

For this compound derivatives, it can be hypothesized that elongating the methylene linker to an ethyl or propyl chain could either enhance or diminish activity depending on the topology of the target binding site. Branching on the alkyl chain, for example, by adding a methyl group, would introduce a chiral center and restrict conformational freedom, which could lead to stereoselective interactions with the biological target.

Table 1: Hypothetical Structure-Activity Relationship of Alkyl Chain Variations

| Modification | Structure | Expected Impact on Activity | Rationale |

| Parent Compound | This compound | - | Reference compound. |

| Ethyl Linker | 1-(2-(Indolin-1-yl)pyridin-3-yl)ethan-1-amine | Potentially altered | May improve or disrupt optimal positioning of the primary amine in the binding pocket. |

| Propyl Linker | 1-(2-(Indolin-1-yl)pyridin-3-yl)propan-1-amine | Potentially altered | Further changes the distance and vector of the primary amine. |

| Methyl Branching | 1-(2-(Indolin-1-yl)pyridin-3-yl)ethan-1-amine | Potentially stereoselective activity | Introduces a chiral center and restricts conformational flexibility. |

Note: This table is illustrative and based on general SAR principles, as specific experimental data for these derivatives of this compound is not currently available in the cited literature.

Conformational Flexibility and Stereochemical Considerations in SAR

The three-dimensional arrangement of a molecule is paramount for its interaction with a biological target. The this compound scaffold possesses several rotatable bonds, which impart a degree of conformational flexibility. The dihedral angles between the indoline and pyridine rings, as well as the orientation of the aminomethyl side chain, will define the molecule's accessible conformations.

The indoline ring itself is not planar, and substituents on this ring system can introduce stereocenters. For example, in a study of 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamines, small alkyl substitutions at the C3 position of the indoline ring were found to enhance selectivity for the norepinephrine (B1679862) transporter over the serotonin (B10506) transporter. This highlights the sensitivity of the biological target to the stereochemistry and substitution pattern of the indoline moiety.

Furthermore, if the alkyl chain is branched, as discussed previously, a chiral center is introduced. The different enantiomers could exhibit significantly different biological activities, a common phenomenon in pharmacology. One enantiomer may fit perfectly into the binding site, leading to a potent effect, while the other may have a much lower affinity or even interact with a different target altogether. Understanding the preferred conformation and stereochemistry is therefore essential for designing more potent and selective analogs.

Comparative SAR Analysis with Related Indole- and Pyridine-Containing Conjugates

To better understand the SAR of this compound, it is useful to compare it with related indole- and pyridine-containing conjugates. The saturation of the indole ring to form an indoline ring significantly alters the geometry and electronic properties of that part of the molecule. Indole is a planar, aromatic system, while indoline is non-planar and more flexible. This difference can have a profound impact on how the molecule interacts with its biological target.

In a study on 3,5-disubstituted pyridin-2(1H)-ones, methylation or aminoalkylation of the indole nitrogen was shown to produce compounds with lower potency. This suggests that an unsubstituted NH group in the indole ring may be important for activity, potentially acting as a hydrogen bond donor. In the case of this compound, the indoline nitrogen is part of a tertiary amine linkage to the pyridine ring, precluding it from acting as a hydrogen bond donor. This fundamental difference likely results in a distinct SAR profile compared to indole-based analogs where the indole NH is free.

Table 2: Comparison of Structural Features and Potential SAR Implications

| Compound Class | Key Structural Feature | Potential SAR Implication |

| This compound | Saturated indoline ring | Non-planar, flexible structure. Tertiary amine linkage. |

| Indole-Pyridine Conjugates | Aromatic indole ring | Planar structure. Potential for NH to act as a hydrogen bond donor. |

| Substituted Pyridine Derivatives | Varied substituents on the pyridine ring | Modulation of electronic properties and steric hindrance. |

Computational Chemistry and Molecular Modeling for 2 Indolin 1 Yl Pyridin 3 Yl Methanamine

Quantum Mechanical Investigations of the Electronic Structure of (2-(Indolin-1-yl)pyridin-3-yl)methanamine

Quantum mechanical calculations are fundamental to elucidating the electronic characteristics of this compound. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular orbitals and electron density distributions, which are key to understanding the molecule's inherent reactivity and intermolecular interaction potential.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. libretexts.orgwikipedia.orgyoutube.comlibretexts.org The energy of the HOMO is indicative of the molecule's ability to donate electrons, thus characterizing its nucleophilic nature. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, defining its electrophilic character. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical hardness.

For this compound, the HOMO is anticipated to be localized predominantly on the electron-rich indoline (B122111) ring system, a common characteristic observed in related N-arylindoles. The lone pair of electrons on the indolinyl nitrogen atom significantly contributes to the HOMO's energy and spatial distribution. researchgate.net In contrast, the LUMO is expected to be centered on the electron-deficient pyridine (B92270) ring, which acts as an electron-accepting moiety. The aminomethyl substituent on the pyridine ring can also influence the energies of these frontier orbitals.

From the HOMO and LUMO energies, various reactivity indices can be derived to provide a quantitative measure of the molecule's reactivity. These indices include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Table 1: Predicted Frontier Molecular Orbital Energies and Reactivity Indices for this compound

| Parameter | Symbol | Formula | Predicted Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.8 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.2 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.6 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.5 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.3 eV |

| Chemical Softness | S | 1/(2η) | 0.217 eV-1 |

| Electrophilicity Index | ω | χ2/(2η) | 2.66 eV |

Note: The values presented in this table are hypothetical and are based on typical ranges observed for structurally similar heterocyclic compounds in computational studies. Actual values would require specific quantum mechanical calculations.

Mapping of Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its behavior in electrophilic and nucleophilic reactions. researchgate.netnih.govresearchgate.net The MEP map is color-coded, with red regions indicating areas of negative electrostatic potential (electron-rich) and blue regions representing areas of positive electrostatic potential (electron-deficient).

In the case of this compound, the MEP surface is expected to show a significant region of negative potential around the nitrogen atom of the pyridine ring, making it a likely site for electrophilic attack or hydrogen bond donation. nih.govresearchgate.net The nitrogen atom of the primary amine in the methanamine group would also exhibit a negative potential. Conversely, the hydrogen atoms of the aminomethyl group and those attached to the aromatic rings are anticipated to be in regions of positive potential, rendering them susceptible to nucleophilic interactions.

Table 2: Predicted Electrostatic Potential Minima and Maxima for this compound

| Atomic Site | Predicted MEP Value (kcal/mol) | Interpretation |

| Pyridine Nitrogen | -45 | Strong electrophilic site |

| Amine Nitrogen | -30 | Electrophilic site |

| Amine Hydrogens | +25 | Nucleophilic interaction site |

| Indoline Ring Hydrogens | +15 | Weak nucleophilic interaction site |

Note: The values in this table are illustrative and represent expected trends for this class of molecule. Precise values are dependent on the computational method employed.

Conformational Analysis and Prediction of Stable Geometries

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is crucial for identifying its low-energy, stable conformations, which are most likely to be biologically relevant. researchgate.netsemanticscholar.orgmdpi.com The molecule possesses several rotatable bonds that give rise to a range of possible conformations.

The angle between the indoline and pyridine rings (C-N-C-C).

The angle of the methanamine side chain relative to the pyridine ring (N-C-C-N).

Computational methods, such as molecular mechanics and quantum mechanics, can be employed to systematically explore the conformational space by rotating these bonds and calculating the potential energy of the resulting geometries. researchgate.netsemanticscholar.org This process identifies the energy minima corresponding to stable conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. For biaryl systems containing nitrogen heterocycles, the rotational barrier can be influenced by steric hindrance and electronic effects between the rings. researchgate.net

Table 3: Predicted Stable Conformers and Dihedral Angles for this compound

| Conformer | Dihedral Angle 1 (Indoline-Pyridine) | Dihedral Angle 2 (Pyridine-Methanamine) | Relative Energy (kcal/mol) |

| 1 | ~45° | ~60° | 0.00 |

| 2 | ~45° | ~-60° | 0.15 |

| 3 | ~-45° | ~60° | 0.15 |

| 4 | ~-45° | ~-60° | 0.00 |

Note: This table presents a hypothetical scenario of possible low-energy conformers. The actual number and geometry of stable conformers would be determined through detailed computational analysis.

Molecular Docking Simulations for Ligand-Target Interactions of this compound Analogs

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.netresearchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For analogs of this compound, docking studies can provide valuable insights into their potential as inhibitors of various protein targets.

Characterization of Binding Modes and Key Intermolecular Interactions

Successful binding of a ligand to a protein's active site is governed by a variety of non-covalent interactions. acs.org For analogs of this compound, several key interactions can be anticipated:

Hydrogen Bonding: The pyridine nitrogen and the primary amine group are capable of acting as hydrogen bond acceptors and donors, respectively. nih.gov These groups can form crucial hydrogen bonds with polar amino acid residues such as serine, threonine, and asparagine in a protein's binding pocket.

Pi-Stacking and Pi-Cation Interactions: The aromatic indoline and pyridine rings can engage in stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. chemrxiv.org Additionally, the pyridine ring can participate in cation-pi interactions with positively charged residues such as lysine and arginine. researchgate.net

Hydrophobic Interactions: The non-polar regions of the indoline and pyridine rings can form favorable hydrophobic interactions with non-polar amino acid residues like valine, leucine, and isoleucine.

Table 4: Potential Intermolecular Interactions of this compound Analogs in a Hypothetical Active Site

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Aminomethyl Group (-NH2) | Asp, Glu, Ser, Thr |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | Asn, Gln, Ser, Tyr |

| Pi-Pi Stacking | Indoline Ring, Pyridine Ring | Phe, Tyr, Trp, His |

| Cation-Pi Interaction | Pyridine Ring | Lys, Arg |

| Hydrophobic Interaction | Indoline and Pyridine Rings | Ala, Val, Leu, Ile, Pro |

Prediction of Binding Affinities and Orientations

Molecular docking programs utilize scoring functions to estimate the binding affinity of a ligand to its target protein. nih.govresearchgate.netresearchgate.netarxiv.org These scoring functions take into account the various intermolecular interactions and provide a numerical score, often expressed in terms of binding energy (e.g., kcal/mol). A lower binding energy generally indicates a more favorable interaction. By comparing the docking scores of a series of analogs, it is possible to rank them in terms of their predicted potency.

The orientation, or "pose," of the ligand within the binding site is also a critical output of docking simulations. A favorable pose is one that maximizes the complementary interactions between the ligand and the protein. Analysis of the preferred binding poses of a series of analogs can help in understanding structure-activity relationships (SAR) and guide the design of more potent compounds. researchgate.net

Table 5: Hypothetical Docking Results for Analogs of this compound

| Analog | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| 1 | Parent Compound | -7.5 | H-bond with Asp123, Pi-stacking with Phe234 |

| 2 | 5-fluoro on Indoline | -7.9 | Additional halogen bond with Ser120 |

| 3 | N-methyl on Amine | -7.2 | Loss of one H-bond, increased hydrophobicity |

| 4 | 6-methoxy on Pyridine | -8.1 | H-bond with Lys89 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental or computational results. It serves to demonstrate how docking data can be used to compare and analyze different analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of the this compound scaffold, QSAR studies are instrumental in predicting the biological activity of novel analogs and guiding the design of more potent and selective molecules.

Development of Predictive QSAR Models

The development of predictive QSAR models for compounds structurally related to this compound involves a multi-step process. Initially, a dataset of compounds with known biological activities is compiled. For instance, in studies of related indole (B1671886) and pyridine derivatives, various models such as 2D-QSAR and 3D-QSAR have been successfully developed. nih.govresearchgate.netmdpi.com

For example, a study on imidazo[4,5-b]pyridine derivatives utilized Hologram QSAR (HQSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build robust models. nih.gov These models demonstrated high internal and external predictive power, with cross-validation coefficients (q²) ranging from 0.866 to 0.905 and non-cross-validation coefficients (r²) from 0.948 to 0.995. nih.gov Similarly, 3D-QSAR models for Pim-1 inhibitors based on an indole scaffold also showed good statistical reliability with conventional (r²) and cross-validated (q²) values of 0.982 and 0.524 for CoMFA, and 0.974 and 0.586 for CoMSIA, respectively. nih.gov

The general workflow for developing such models is outlined below:

| Step | Description | Example Techniques |

| 1. Data Set Selection | A diverse set of compounds with a significant range of biological activity is chosen. | A series of indole derivatives with measured inhibitory concentrations (IC50) against a specific target. nih.gov |

| 2. Molecular Structure Generation and Optimization | 3D structures of the molecules are generated and their geometries are optimized to the lowest energy state. | Energy minimization using standard force fields like Tripos. nih.gov |

| 3. Descriptor Calculation | Numerical descriptors representing the physicochemical properties of the molecules are calculated. | These can be 2D descriptors (e.g., topological indices) or 3D descriptors (e.g., steric and electrostatic fields in CoMFA/CoMSIA). nih.govnih.gov |

| 4. Model Building | Statistical methods are used to create a mathematical equation linking the descriptors to the biological activity. | Partial Least Squares (PLS) regression is commonly employed. nih.gov |

| 5. Model Validation | The predictive power of the model is assessed using internal (cross-validation) and external validation techniques. | Calculation of q² for internal validation and prediction of activity for a test set of compounds for external validation. nih.govnih.gov |

Identification of Physicochemical and Structural Descriptors Governing Activity

A key outcome of QSAR studies is the identification of the most influential physicochemical and structural descriptors that govern the biological activity of the compounds. This information provides crucial insights for rational drug design.

For indole and pyridine-containing scaffolds, several descriptors have been found to be significant:

Steric Fields: The shape and size of the substituents play a critical role. Contour maps from CoMFA and CoMSIA studies often indicate regions where bulky groups are favored or disfavored for optimal activity. nih.gov For instance, in a study of β3-adrenergic agonists with an indole-alkylamine structure, steric properties were identified as a major contributor to biological activity. mdpi.com

Electrostatic Fields: The distribution of charge within the molecule is another important factor. The presence of electron-donating or electron-withdrawing groups can significantly influence interactions with the target protein. nih.gov

Hydrophobic Interactions: The lipophilicity of the molecule, often represented by descriptors like logP, can affect its ability to cross cell membranes and bind to hydrophobic pockets in the target. mdpi.com

Hydrogen Bond Donors and Acceptors: The potential for forming hydrogen bonds with the target is a recurring theme in the activity of such compounds. CoMSIA models for indole derivatives have highlighted the importance of hydrogen-bond donor and acceptor fields. mdpi.com

The following table summarizes key descriptors and their potential influence on the activity of compounds related to this compound, based on studies of similar scaffolds.

| Descriptor Type | Specific Descriptor | Potential Influence on Biological Activity |

| Steric | CoMFA Steric Fields | Modifications to the indoline or pyridine rings with bulky or smaller groups can enhance or decrease activity depending on the target's topology. |

| Electrostatic | CoMFA Electrostatic Fields | Introduction of electronegative or electropositive atoms can modulate key electrostatic interactions with receptor residues. |

| Hydrophobicity | LogP | Optimizing lipophilicity can improve target engagement and pharmacokinetic properties. |

| Hydrogen Bonding | CoMSIA H-bond Donor/Acceptor Fields | The methanamine group and the nitrogen atoms in the pyridine and indoline rings are potential sites for crucial hydrogen bonding. |

Molecular Dynamics Simulations to Explore Dynamic Ligand-Protein Recognition

Molecular dynamics (MD) simulations provide a powerful tool to understand the dynamic nature of ligand-protein interactions. For this compound and its analogs, MD simulations can elucidate the binding process, the stability of the ligand-protein complex, and the key interactions that contribute to binding affinity.

These simulations can reveal conformational changes in both the ligand and the protein upon binding, which are often not captured by static docking studies. For example, MD simulations of Pim-1 inhibitors with an indole core were used to confirm the stability of the interactions predicted by docking and to investigate the crucial role of specific residues like Glu 121. nih.gov Similarly, simulations of imidazo[4,5-b]pyridine derivatives with Aurora kinase helped to assess the stability of the protein-ligand complexes over time. nih.gov

The insights gained from MD simulations, such as the identification of stable hydrogen bonds and key hydrophobic contacts, are invaluable for the rational design of new derivatives with improved binding affinity and residence time.

Chemoinformatics and Virtual Screening Approaches for Library Design

Chemoinformatics and virtual screening are essential components of modern drug discovery, enabling the rapid and cost-effective identification of promising hit compounds from large chemical libraries. For the this compound scaffold, these approaches can be used to design and screen focused libraries of derivatives to identify molecules with desired biological activities.

Virtual screening can be performed using either ligand-based or structure-based methods.

Ligand-based virtual screening relies on the knowledge of known active compounds. A common approach is to use the structure of a known active molecule, such as a derivative of this compound, as a query to search for similar compounds in large databases. nih.gov

Structure-based virtual screening utilizes the 3D structure of the target protein. Molecular docking is a widely used technique where a library of compounds is computationally docked into the binding site of the target, and the compounds are ranked based on their predicted binding affinity. nih.gov

An innovative approach is the use of collaborative virtual screening, where multiple proprietary compound libraries can be screened in silico to rapidly expand the chemical space around a hit compound. nih.gov This has been successfully applied to imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov

The process of designing a focused library using chemoinformatic approaches typically involves:

Scaffold Selection: The this compound core is selected as the starting point.

Virtual Library Generation: A virtual library of derivatives is created by attaching various substituents (R-groups) to different positions on the scaffold.

Property Filtering: The library is filtered based on drug-like properties (e.g., Lipinski's rule of five) and other physicochemical parameters to remove compounds with undesirable characteristics.

Virtual Screening: The filtered library is then screened against a specific target using ligand-based or structure-based methods.

Hit Selection and Prioritization: The top-ranked compounds are selected for further experimental validation.

The integration of QSAR, molecular dynamics, and chemoinformatics provides a comprehensive in silico platform for the design and discovery of novel bioactive compounds based on the this compound scaffold.

Biological and Pharmacological Research Insights in Vitro Focus for 2 Indolin 1 Yl Pyridin 3 Yl Methanamine Derivatives

General Biological Significance of Indole (B1671886)/Indoline (B122111) and Pyridine (B92270) Scaffolds in Drug Discovery

The indole/indoline and pyridine nuclei are fundamental building blocks in the design of therapeutic agents, each contributing unique properties that enhance biological activity and drug-like characteristics.

Indole/Indoline as Privileged Scaffolds in Modern Medicinal Chemistry

The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, and its reduced form, indoline, are considered "privileged scaffolds" in medicinal chemistry. This designation stems from their recurrence in a multitude of natural products and synthetic molecules that exhibit a broad spectrum of pharmacological activities. nih.gov The versatility of the indole nucleus allows it to mimic the structure of various endogenous molecules and interact with a wide array of biological targets, including enzymes and receptors.

Indole and indoline derivatives have been extensively investigated and have shown significant potential in various therapeutic areas. They are integral components of drugs with anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov For instance, the indole scaffold is a key feature in several approved drugs, demonstrating its clinical relevance. rsc.org The ability of the indole ring to participate in hydrogen bonding and π-stacking interactions contributes to its high affinity for biological targets. Furthermore, the indoline framework has attracted growing interest in drug design, with studies revealing its potential in developing antibacterial agents and resistance-modifying agents. rsc.orgnih.gov

Pyridine as a Versatile and Privileged Scaffold in Drug Development

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another cornerstone of medicinal chemistry. researchgate.netmdpi.com Its presence in over 7,000 existing drug molecules underscores its importance and versatility in drug design. researchgate.netdaneshyari.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts distinct electronic properties compared to its carbocyclic analog, benzene, which can influence the molecule's binding affinity, solubility, and metabolic stability. nih.gov

Pyridine derivatives have demonstrated a vast range of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory effects. mdpi.comnih.gov This scaffold is a key component of numerous natural products, such as alkaloids and vitamins, and is present in many FDA-approved drugs for treating a variety of conditions. researchgate.netnih.gov The adaptability of the pyridine ring allows for diverse substitutions, enabling the fine-tuning of pharmacological properties and the development of potent and selective therapeutic agents. researchgate.netnih.gov

In Vitro Enzyme Modulation and Inhibition Studies

The combination of indoline and pyridine scaffolds in a single molecular entity offers the potential for synergistic or novel interactions with biological targets. Research into derivatives of (2-(Indolin-1-yl)pyridin-3-yl)methanamine has begun to explore their capacity to modulate the activity of various enzymes in vitro.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. The inhibition of COX, particularly the inducible COX-2 isoform, is a major strategy for the treatment of inflammation and pain. nih.gov Several studies have demonstrated that hybrid molecules containing indole or pyridine moieties can effectively inhibit COX enzymes.

For instance, a series of novel pyrimidine-pyridine hybrids were synthesized and evaluated for their COX inhibitory activity. Some of these compounds exhibited better COX-2 inhibitory activity than the standard drug celecoxib (B62257). nih.gov Specifically, compounds with a pyrido[2,3-d]pyrimidine (B1209978) core showed IC50 values for COX-2 in the range of 0.25-0.89 µM, which is more potent than celecoxib (IC50 = 1.11 µM). nih.gov Similarly, research on 1,3-dihydro-2H-indolin-2-one derivatives has identified compounds with good COX-2 inhibitory activities, with IC50 values ranging from 2.35 to 3.34 µM. mdpi.com These findings suggest that the combination of heterocyclic systems, such as indoline and pyridine, can lead to the development of potent and selective COX-2 inhibitors.

| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|---|

| Pyrimidine-Pyridine Hybrids | Compound 9d | COX-2 | 0.25 | Celecoxib | 1.11 |

| Pyrimidine-Pyridine Hybrids | Compound 11c | COX-2 | 0.89 | Celecoxib | 1.11 |

| 1,3-Dihydro-2H-indolin-2-one Derivatives | Compound 4e | COX-2 | 2.35 | N/A | N/A |

| 1,3-Dihydro-2H-indolin-2-one Derivatives | Compound 9h | COX-2 | 2.422 | N/A | N/A |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for the development of agents for the treatment of hyperpigmentation disorders. Both indole and pyridine-based compounds have been investigated as tyrosinase inhibitors.

Research into indole-thiourea derivatives has identified compounds with significant tyrosinase inhibitory activity. For example, one such derivative demonstrated an IC50 value of 5.9 µM, which is more potent than the standard inhibitor kojic acid (IC50 = 16.4 µM). mdpi.com Kinetic studies revealed a competitive inhibition mechanism for this compound. mdpi.com Similarly, a series of novel amlodipine (B1666008) conjugates featuring a dihydropyridine (B1217469) ring were found to be active against tyrosinase, with the most potent compound exhibiting an IC50 of 5.34 µM, comparable to kojic acid (IC50 = 6.04 µM). frontiersin.org These studies highlight the potential of indole and pyridine scaffolds in the design of effective tyrosinase inhibitors.

| Compound Class | Specific Derivative Example | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| Indole-Thiourea Derivatives | Compound 4b | 5.9 | Kojic Acid | 16.4 |

| Dihydropyridine Conjugates | Compound 6k | 5.34 | Kojic Acid | 6.04 |

| Dihydropyridine Conjugates | Compound 6o | 6.03 | Kojic Acid | 6.04 |

Kinase Inhibition (e.g., RET, TOR)

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer. Consequently, kinase inhibitors are a major focus of drug discovery. The indoline and pyridine scaffolds have been successfully utilized in the development of potent kinase inhibitors.

For example, a series of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides were designed and evaluated as inhibitors of the RET (Rearranged during Transfection) kinase. One compound from this series strongly inhibited RET kinase activity at both the molecular and cellular levels. nih.gov In another study, a series of indolinone-based derivatives were designed as cytotoxic kinase inhibitors, with one compound displaying nanomolar inhibitory action against both EGFR and VEGFR-2 kinases. mdpi.com Furthermore, a recent study on 4-(indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidine derivatives identified them as inhibitors of Mnk1/2 kinases, which are involved in MAPK signaling pathways. researchgate.net While specific data on TOR kinase inhibition by this compound derivatives is not yet prevalent, the broad applicability of these scaffolds in kinase inhibitor design suggests this is a promising area for future investigation.

| Compound Class | Target Kinase | Specific Derivative Example | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

|---|---|---|---|---|---|

| Indolinone-based derivatives | VEGFR-2 | Compound 20 | 56.74 | Sorafenib | 63.27 |

| Indolinone-based derivatives | CDK-2 | Compound 9 | 9.39 | Indirubin | 45.6 |

| Pyridine Indole Hybrids | CYP17A1 | Compound 11 | 4 | Abiraterone | N/A |

Topoisomerase II Inhibition

DNA topoisomerase II is a critical nuclear enzyme involved in managing DNA topology during processes like replication and chromosome segregation, making it a target for anticancer drugs. mdpi.com While various indole and pyridine-containing compounds have been investigated as topoisomerase II inhibitors, specific in vitro studies focusing on derivatives of this compound are not extensively documented in publicly available scientific literature. nih.govmdpi.com Research on structurally related compounds, such as pyrazolo[1,5-a]indole derivatives, has shown that some can act as catalytic inhibitors of topoisomerase II, rather than poisons that stabilize the enzyme-DNA cleavage complex. nih.gov Similarly, other complex heterocyclic structures incorporating indole or pyridine rings have demonstrated inhibitory activity. For instance, certain acridine/sulfonamide hybrids and olivacine (B1677268) derivatives have been identified as topoisomerase II inhibitors. mdpi.commdpi.com However, without direct experimental data, the potential of this compound derivatives to inhibit this enzyme remains undetermined.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov A range of heterocyclic compounds, including those with indole and pyridine cores, have been explored for this activity. For example, studies on bis(indol-3-yl)methane derivatives have identified compounds with potent α-glucosidase inhibitory activity, significantly stronger than the standard drug acarbose. nih.gov Similarly, derivatives of 3-aminopyridin-2(1H)-ones have also shown significant inhibitory action against α-glucosidase. mdpi.comnih.gov

Despite the promising results for these related structural classes, specific in vitro assays evaluating the α-glucosidase inhibitory potential of this compound derivatives have not been found in the reviewed scientific literature. Therefore, no specific data on their IC50 values or mechanism of inhibition can be provided at this time.

In Vitro Receptor Interaction and Modulatory Activities

Serotonin (B10506) Receptor Binding

Serotonin (5-HT) receptors are a major family of G-protein-coupled receptors that are implicated in a wide array of physiological and pathological processes, making them important targets in drug discovery. nih.govresearchgate.net Various compounds incorporating indole or pyridine moieties have been synthesized and evaluated for their binding affinity to different serotonin receptor subtypes. For instance, research on indazole and piperazine (B1678402) scaffolds has led to the development of multi-target ligands with affinities for 5-HT1A and 5-HT2A receptors. nih.gov

However, a detailed search of scientific databases did not yield specific in vitro radioligand binding assays or functional studies for this compound derivatives against any serotonin receptor subtypes. Consequently, their binding affinities (Ki values) and functional activities (agonist/antagonist properties) remain uncharacterized.

Pregnane X Receptor (PXR) Modulation

The Pregnane X Receptor (PXR) is a nuclear receptor that functions as a xenobiotic sensor, regulating the expression of genes involved in drug and foreign compound metabolism. There is no specific information available in the scientific literature regarding the in vitro modulation of the Pregnane X Receptor (PXR) by this compound or its derivatives.

RCAR/(PYR/PYL) Receptor Protein Interactions

The RCAR/PYR/PYL (Regulatory Components of ABA Receptors/Pyracbactin Resistance/PYR-Like) family of proteins are established as the soluble receptors for the plant hormone abscisic acid (ABA). nih.govproteopedia.org This signaling pathway is crucial for plant development and responses to environmental stress. nih.govcore.ac.uk As this receptor family is specific to plant biology, there is no research on the interaction of synthetic pharmaceutical compounds like this compound with these proteins, nor would there be a pharmacological basis for such investigation in a non-plant context.

In Vitro Antimicrobial and Antiviral Activity Assessments

The search for new antimicrobial and antiviral agents is a continuous effort in medicinal chemistry, with heterocyclic compounds being a rich source of investigation. nih.gov The pyridine nucleus, in particular, is a "privileged structure" found in many compounds with notable antibacterial, antifungal, and antiviral properties. nih.gov Similarly, various indole derivatives have been synthesized and shown to possess a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.commdpi.com

While the broader classes of indole and pyridine derivatives are well-represented in antimicrobial and antiviral research, a specific investigation into the in vitro activity of this compound derivatives could not be located in the available literature. nih.govmdpi.comnih.govmdpi.com Therefore, data regarding their minimum inhibitory concentration (MIC) or efficacy against specific viral strains are not available.

Antibacterial Efficacy Studies

The antibacterial potential of pyridine derivatives has been a subject of extensive investigation. Various studies have demonstrated their efficacy against a range of pathogenic bacteria, particularly Gram-positive strains.

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and assessed for their in vitro antibacterial activity. nih.gov Several of these compounds showed potent activity against five Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to the antibiotic linezolid. nih.gov For instance, compounds 21b , 21d , 21e , and 21f demonstrated significant antibacterial effects. nih.gov Specifically, against S. aureus (ATCC25923), compound 9g showed activity, which spurred further modification of the structure to enhance potency. nih.gov The resulting derivatives displayed notable inhibitory effects, particularly against S. aureus and S. pneumoniae. nih.gov